Conformational Stability: Reverse-Turn β-Turn Mimetic Structure Confirmed by Quantitative VT NMR
The 4-aminopiperidin-2-one core scaffold, which constitutes the unprotonated backbone of the target compound, adopts a stable reverse-turn conformation in dilute solution (1 mM) at room temperature, as confirmed by IR and NMR spectroscopy [1]. Variable-temperature (VT) NMR experiments on the 4-aminopiperidin-2-one derivative 12 (structurally analogous to the 4-amino-1-methylpiperidin-2-one core) revealed a terminal NH temperature dependency of ΔδNH/ΔT = −6.5, indicating a substantial degree of intramolecular hydrogen bonding that increases at lower temperatures [1]. In contrast, the 5-aminopiperidin-2-one regioisomer exhibits distinct conformational preferences due to altered hydrogen-bonding geometry, as reported in the same study [1].
| Evidence Dimension | Temperature dependency of NH chemical shift (ΔδNH/ΔT) |
|---|---|
| Target Compound Data | ΔδNH/ΔT = −6.5 (for 4-aminopiperidin-2-one derivative 12) |
| Comparator Or Baseline | 5-Aminopiperidin-2-one regioisomer (different hydrogen-bonding network, no quantitative ΔδNH/ΔT reported) |
| Quantified Difference | Negative ΔδNH/ΔT value indicates stable intramolecular CO−HN hydrogen bond in 11-membered ring; 5-amino isomer does not form identical reverse-turn |
| Conditions | Dilute solution (1 mM), IR and NMR spectroscopy, room temperature; VT NMR experiments |
Why This Matters
For peptidomimetic and β-turn mimetic applications, predictable and stable conformational behavior is essential for reliable structure-activity relationships; the 4-amino-1-methyl substitution pattern provides a defined reverse-turn geometry not attainable with unmethylated or 5-amino regioisomers.
- [1] Weber, K.; et al. Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry 2000, 65 (22), 7442-7449. doi:10.1021/jo000555c View Source
